N'-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide
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Overview
Description
N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is part of the hydrazone family, which is characterized by the presence of a hydrazone functional group (-NHN=CH-). Hydrazones are known for their wide range of biological activities, including antibacterial, antimalarial, antiviral, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide typically involves the condensation reaction between 4-hydroxy-3,5-dimethoxybenzaldehyde and 6-methylpyridine-3-carbohydrazide. The reaction is usually carried out in the presence of a catalyst such as glacial acetic acid, which facilitates the formation of the hydrazone bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its anticancer activity, particularly against HER-2 overexpressed breast cancer cells.
Industry: Utilized in the synthesis of other bioactive compounds and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide involves its interaction with specific molecular targets. For instance, in cancer research, it has been shown to inhibit cellular proliferation by inducing DNA degradation. The compound may also interact with enzymes and proteins, disrupting their normal function and leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- 2-[(4-hydroxy-3,5-dimethoxyphenyl)methylidene]hydrazine-1-carbothioamide
Uniqueness
N’-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-6-methylpyridine-3-carbohydrazide is unique due to its specific structural features, such as the presence of both hydroxyl and methoxy groups on the phenyl ring, which contribute to its distinct chemical reactivity and biological activity. Additionally, its ability to form stable complexes with transition metals makes it valuable in coordination chemistry .
Properties
Molecular Formula |
C16H17N3O4 |
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Molecular Weight |
315.32 g/mol |
IUPAC Name |
N-[(Z)-(4-hydroxy-3,5-dimethoxyphenyl)methylideneamino]-6-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C16H17N3O4/c1-10-4-5-12(9-17-10)16(21)19-18-8-11-6-13(22-2)15(20)14(7-11)23-3/h4-9,20H,1-3H3,(H,19,21)/b18-8- |
InChI Key |
MUDZBAJFIIVCON-LSCVHKIXSA-N |
Isomeric SMILES |
CC1=NC=C(C=C1)C(=O)N/N=C\C2=CC(=C(C(=C2)OC)O)OC |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NN=CC2=CC(=C(C(=C2)OC)O)OC |
Origin of Product |
United States |
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